molecular formula C17H21N3O2S B2954081 2-cyclopentyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 946239-39-0

2-cyclopentyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2954081
CAS No.: 946239-39-0
M. Wt: 331.43
InChI Key: WDUXJSFJCVDITL-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a pyridazinone core, a moiety known to be present in various biologically active compounds . The structure is further elaborated with a thiophene ring and a cyclopentyl acetamide chain, which are common pharmacophores in medicinal chemistry. The presence of the pyridazinone ring suggests potential research applications in developing enzyme inhibitors or receptor modulators, as this heterocycle is a key scaffold in many therapeutic agents . The thienyl substituent can enhance binding affinity and modulate electronic properties, while the acetamide linker provides versatility for further chemical derivatization . This combination of structural features makes this compound a valuable intermediate for researchers in drug discovery, particularly for synthesizing and evaluating new heterocyclic compounds with potential pharmacological activity. The compound can be used in various research settings, including as a building block in organic synthesis , a candidate for high-throughput screening in assay development, or a lead compound for structure-activity relationship (SAR) studies. Researchers can employ this chemical in reactions using modern ethereal solvents like cyclopentyl methyl ether (CPME), which is recognized as a sustainable alternative to traditional solvents like THF . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-cyclopentyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-16(12-13-4-1-2-5-13)18-9-10-20-17(22)8-7-14(19-20)15-6-3-11-23-15/h3,6-8,11,13H,1-2,4-5,9-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUXJSFJCVDITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopentyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound features a cyclopentyl group, a pyridazinone moiety, and a thiophene ring. Its structural complexity suggests multiple interaction sites, which may contribute to its biological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazinone compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown selective inhibition against various cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells.

Key Findings :

  • Cell Line Studies : In vitro studies indicated that certain pyridazinone derivatives displayed log GI(50) values of -6.01 and -6.00 against HOP-92 and U251 cell lines, respectively .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Compounds with similar structures have shown promising results in inhibiting bacterial growth.

Case Study :
A study assessed the antibacterial activity of synthesized compounds against various strains, revealing significant inhibition against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antibacterial efficacy .

Pharmacological Profile

In addition to anticancer and antibacterial activities, the compound's pharmacological profile includes potential anti-inflammatory effects. Pyridazinone derivatives are being explored for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAnticancer12.8
Compound BAntibacterial22
Compound CAnti-inflammatory57

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Compound Name Substituents Molecular Weight (g/mol) Key Data Reference
2-(5-Chloro-4-fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-[2-(2-pyridyl)ethylsulfamoyl]phenyl]acetamide Chloro, fluoro, pyridylsulfamoyl 492.91 LRMS [M+H]+: 493.1; synthesized via acid hydrolysis (90°C, 1 h, 100% yield)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide Phenylpiperazine, antipyrine-like moiety 486.54 IR: 1709 cm⁻¹ (C=O); mp: 198–200°C; yield: 62%
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide Thiomorpholine, fluorophenyl 361.41 CAS: 1219912-58-9; no bioactivity reported

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (e.g., in ) increase metabolic stability but reduce solubility.
  • Bulkier Substituents : The phenylpiperazine group in enhances binding to hydrophobic pockets in enzymes, though synthesis yields drop to 62% compared to 88.9% for adamantane derivatives .
  • Thiophene vs. Thiomorpholine : Thiophen-2-yl (in the target compound) offers better aromatic interactions than thiomorpholine (in ), which may improve target affinity.

Thiophene-Containing Acetamide Derivatives

Compound Name Core Structure Molecular Weight (g/mol) Key Data Reference
2-(2-Adamantane-1H-indol-3-yl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)acetamide Adamantane-indole-thiophene 433.56 ¹H-NMR (DMSO-d6): δ 11.69 (NH); yield: 88.9%
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide Triazolopyridazine-thiophene 367.40 Smiles: O=C(Cn1ncccc1=O)NCc1nnc2ccc(-c3cccs3)nn12
2-(cyclopentylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide Cyclopentylthio-pyridazinone 363.47 CAS: 1219912-58-9; no solubility data

Key Observations :

  • Adamantane vs.
  • Triazole Fusion : The triazolopyridazine core in introduces additional hydrogen-bonding sites but complicates synthesis due to regioselectivity challenges.
  • Thioether Linkers : Replacing the cyclopentyl group with a cyclopentylthio moiety () increases molecular weight by ~31 g/mol but may alter oxidative stability.

Spectroscopic Profiles :

  • IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) are consistent across all acetamide derivatives .
  • ¹H-NMR: Thiophene protons resonate at δ 6.97–7.40 (), while pyridazinone NH signals appear downfield at δ 11.69 ().

Thermal Properties :

  • Melting points for pyridazinone analogs range from 198°C () to 491 K (218°C) for dichlorophenyl-thiazolylacetamide (), correlating with crystallinity influenced by hydrogen bonding .

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